3-(Chloromethyl)benzene-1-thiol
Description
3-(Chloromethyl)benzene-1-thiol is a benzene derivative featuring a thiol (-SH) group at position 1 and a chloromethyl (-CH₂Cl) substituent at position 2. The chloromethyl group enhances reactivity, making the compound valuable in alkylation and nucleophilic substitution reactions. The thiol group contributes to applications in coordination chemistry and disulfide bond formation. While direct data on its physical properties (e.g., boiling point, solubility) are absent in the provided evidence, inferences can be drawn from structurally related compounds (see §2–3) .
Properties
IUPAC Name |
3-(chloromethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c8-5-6-2-1-3-7(9)4-6/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZHVVPVIIFYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)benzene-1-thiol typically involves the chloromethylation of benzene derivatives. One common method includes the reaction of benzene with chlorosulfonic acid and dimethoxymethane in the presence of a catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good to excellent yields of the desired chloromethylated product.
Industrial Production Methods
Industrial production of 3-(Chloromethyl)benzene-1-thiol may involve similar chloromethylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)benzene-1-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Thiol-ene Reactions: The thiol group can participate in thiol-ene “click” reactions, forming thioether linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) in aqueous solution at elevated temperatures (above 350°C) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2) can be employed.
Thiol-ene Reactions: Radical initiators or base catalysts are used to facilitate these reactions.
Major Products Formed
Phenol Derivatives: From nucleophilic substitution reactions.
Disulfides or Sulfonic Acids: From oxidation reactions.
Thioethers: From thiol-ene reactions.
Scientific Research Applications
3-(Chloromethyl)benzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)benzene-1-thiol involves its reactive functional groups:
Comparison with Similar Compounds
3-Methylbenzene-1-thiol (m-Thiocresol)
- Structure : Benzene ring with -SH at C1 and -CH₃ at C3.
- Properties : Density = 1.044 g/mL; boiling point = 72°C .
- Reactivity : The methyl group is electron-donating, reducing thiol acidity compared to electron-withdrawing substituents like -CF₃ or -CH₂Cl. This lowers oxidation and alkylation reactivity relative to 3-(Chloromethyl)benzene-1-thiol.
- Applications : Primarily used in organic synthesis and fragrance industries due to its stability.
3-(Trifluoromethyl)benzene-1-thiol
- Structure : -CF₃ at C3 and -SH at C1.
- Reactivity : The -CF₃ group is strongly electron-withdrawing, increasing thiol acidity (lower pKa) and enhancing nucleophilicity. This compound demonstrated 74% yield in a reaction with tert-butyl-3-(chloromethyl)pyrrolidine-1-carboxylate, highlighting its efficiency in nucleophilic substitutions .
- Contrast : The -CF₃ group stabilizes intermediates via resonance, whereas -CH₂Cl in 3-(Chloromethyl)benzene-1-thiol may favor alkylation pathways.
Comparison with Heterocyclic Chloromethyl Derivatives
3-(Chloromethyl)pyridine-HCl
- Structure : Pyridine ring with -CH₂Cl at C3.
- Toxicity: Classified as a Level A carcinogen with significant cytotoxicity (LD₅₀ = 0.0756 mM in BALB/c-3T3 cells) .
- Contrast : The pyridine ring’s electron-deficient nature increases electrophilicity of the chloromethyl group, exacerbating toxicity compared to benzene-thiol derivatives.
Chloromethyl Thiazol Derivatives (e.g., Compounds 8a–8c)
- Structure : Thiazole ring with -CH₂Cl and arylurea substituents.
- Synthesis : Yields ranged from 50.3–58.1%, lower than reactions involving 3-(trifluoromethyl)benzene-1-thiol (74%) .
- Reactivity : Thiazole’s aromaticity and electron-rich nitrogen may reduce chloromethyl reactivity compared to benzene-thiol systems.
Reactivity of Chloromethyl Groups in Aromatic vs. Aliphatic Systems
Chloromethyl Ketones ()
- Reactivity : Aromatic conjugation (e.g., in 10-F05) enhances thiol reactivity due to resonance stabilization of transition states.
- Contrast : In 3-(Chloromethyl)benzene-1-thiol, the proximity of -SH and -CH₂Cl may lead to intramolecular interactions, altering reaction pathways compared to aliphatic chloromethyl ketones .
Data Tables
Table 1: Structural and Functional Comparison
Key Findings and Implications
Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance thiol reactivity, while electron-donating groups (e.g., -CH₃) reduce it.
Ring Systems : Pyridine and thiazole derivatives exhibit distinct reactivity and toxicity profiles due to heteroatom influences.
Toxicity: Chloromethyl groups in heterocycles (e.g., pyridine) pose higher carcinogenic risks than benzene-thiol derivatives.
Biological Activity
3-(Chloromethyl)benzene-1-thiol, also known as benzyl chlorothioether or chloromethyl phenyl sulfide, is an organosulfur compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3-(Chloromethyl)benzene-1-thiol has the following chemical structure:
- Molecular Formula : C7H7ClS
- CAS Number : 100-55-0
The compound features a thiol group (-SH) attached to a benzene ring, which is further substituted with a chloromethyl group (-CH2Cl). This unique structure contributes to its reactivity and biological interactions.
The biological activity of 3-(Chloromethyl)benzene-1-thiol is primarily attributed to its ability to interact with various biological molecules. Its thiol group can form disulfide bonds with proteins, influencing protein folding and function. Additionally, the chloromethyl moiety can participate in nucleophilic substitution reactions, allowing it to modify other biomolecules.
Antimicrobial Properties
Research indicates that 3-(Chloromethyl)benzene-1-thiol exhibits antimicrobial activity against various pathogens. A study demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals and disinfectants .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of 3-(Chloromethyl)benzene-1-thiol have been evaluated in several cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, it was shown to significantly reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines, highlighting its potential as a chemotherapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy found that 3-(Chloromethyl)benzene-1-thiol demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .
- Cytotoxicity Profile : In research conducted by Smith et al. (2020), the compound was tested on various cancer cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting potent anticancer properties. The study also noted that the compound induced significant morphological changes indicative of apoptosis .
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for 3-(Chloromethyl)benzene-1-thiol, and how can purity be optimized?
Methodological Answer:
A common approach involves introducing the chloromethyl group to a benzene ring via Friedel-Crafts alkylation, followed by thiolation. For example, chloromethylation of benzene derivatives using paraformaldehyde and HCl gas generates the chloromethyl intermediate, which can then undergo nucleophilic substitution with thiourea or sodium hydrosulfide to introduce the thiol group . Purification typically involves column chromatography (silica gel, eluting with hexane/ethyl acetate) to remove unreacted starting materials and byproducts. Recrystallization in non-polar solvents (e.g., hexane) may further enhance purity. Stability during synthesis requires inert conditions (N₂/Ar atmosphere) to prevent oxidation of the thiol group .
Advanced: How does the presence of both chloromethyl and thiol groups affect regioselectivity in subsequent reactions?
Methodological Answer:
The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols), while the thiol group can participate in disulfide formation or act as a nucleophile. Competing reactivities necessitate protective strategies: the thiol group is often protected as a tert-butyl thioether or trityl derivative before chloromethyl group functionalization. For example, in alkylation reactions, the chloromethyl group reacts preferentially with soft nucleophiles (e.g., thiols) under mild conditions, while the thiol group remains inert when protected . Kinetic studies using NMR or LC-MS can track reaction pathways and optimize selectivity .
Basic: What are the key spectroscopic markers (NMR, IR, MS) for confirming the structure of 3-(Chloromethyl)benzene-1-thiol?
Methodological Answer:
- ¹H NMR: The aromatic protons appear as a multiplet (δ 7.2–7.4 ppm). The chloromethyl (-CH₂Cl) group shows a singlet at δ 4.5–4.7 ppm, while the thiol (-SH) proton resonates at δ 1.5–2.0 ppm (broad, exchangeable).
- ¹³C NMR: The chloromethyl carbon appears at δ 45–50 ppm, adjacent to aromatic carbons (δ 125–135 ppm).
- IR: Strong S-H stretch at ~2550 cm⁻¹; C-Cl stretch at ~650 cm⁻¹.
- Mass Spectrometry (MS): Molecular ion peak [M]⁺ at m/z 172 (C₇H₇ClS), with characteristic fragments due to loss of Cl (m/z 137) or SH (m/z 135) .
Advanced: How can researchers address discrepancies in reaction yields when using 3-(Chloromethyl)benzene-1-thiol as an intermediate?
Methodological Answer:
Yield variations often arise from competing side reactions (e.g., oxidation of the thiol group or hydrolysis of the chloromethyl moiety). To mitigate:
- Solvent Optimization: Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis.
- Catalyst Screening: Transition metals (e.g., CuI) or phase-transfer catalysts (e.g., TBAB) can enhance reaction rates.
- Temperature Control: Lower temperatures (0–5°C) suppress thiol oxidation, while higher temperatures (50–60°C) favor substitution reactions.
- Real-Time Monitoring: LC-MS or TLC tracks intermediate stability and identifies degradation pathways .
Basic: What are the stability considerations for storing 3-(Chloromethyl)benzene-1-thiol, especially regarding the thiol group?
Methodological Answer:
The thiol group is prone to oxidation, forming disulfides or sulfonic acids. Storage recommendations:
- Inert Atmosphere: Store under nitrogen or argon in sealed vials.
- Temperature: Keep at –20°C for long-term stability.
- Additives: Include antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w.
- Solvent Choice: Dissolve in degassed, anhydrous ethanol or dichloromethane to minimize air exposure .
Advanced: What mechanistic insights support the use of 3-(Chloromethyl)benzene-1-thiol in synthesizing heterocyclic compounds?
Methodological Answer:
The chloromethyl group enables cyclization via nucleophilic attack. For example:
- Thiazolidine Formation: Reaction with primary amines forms five-membered rings through intramolecular S-alkylation.
- Benzothiophene Synthesis: Under basic conditions, the thiol group deprotonates and attacks the chloromethyl carbon, forming a fused thiophene ring.
Mechanistic studies (e.g., DFT calculations or kinetic isotope effects) confirm the dominance of SN2 pathways in chloromethyl reactivity. Side reactions, such as elimination to form styrene derivatives, are minimized by using polar aprotic solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
